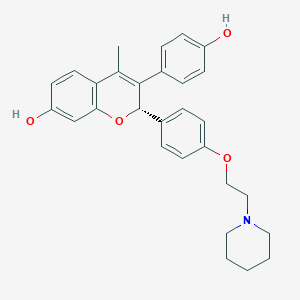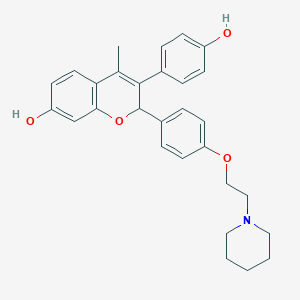
甲基多巴酯
描述
甲基多巴酯是一种化学化合物,以其在治疗高血压中的应用而闻名。它是甲基多巴的乙酯衍生物,甲基多巴是一种中枢作用的α-2肾上腺素受体激动剂。甲基多巴酯在临床环境中特别有用,因为它易溶于水,使其适合静脉注射 .
科学研究应用
甲基多巴酯有几个科学研究应用,包括:
化学: 用作有机合成中的试剂以及分析化学中的标准品。
生物学: 研究它对细胞过程的影响及其与各种生物分子的相互作用。
工业: 由于其水溶性,它被用于静脉注射药物的配方.
作用机制
甲基多巴酯通过在体内转化为甲基多巴发挥作用。然后甲基多巴作为α-2肾上腺素受体的激动剂,导致肾上腺素能神经元外流的抑制,以及血管收缩性肾上腺素能信号的减少 。这导致血压降低。确切的机制涉及甲基多巴代谢为α-甲基去甲肾上腺素,后者刺激中枢抑制性α-肾上腺素受体 .
生化分析
Biochemical Properties
Methyldopate plays a crucial role in biochemical reactions by being converted to methyldopa, which is then further metabolized to alpha-methylnorepinephrine. Methyldopate interacts with several enzymes and proteins, including aromatic L-amino acid decarboxylase, which converts it to methyldopa. Methyldopa then interacts with dopamine beta-hydroxylase to form alpha-methylnorepinephrine, an active metabolite that acts on alpha-2 adrenergic receptors .
Cellular Effects
Methyldopate, through its active metabolite methyldopa, influences various cellular processes. It affects cell signaling pathways by stimulating alpha-2 adrenergic receptors, leading to decreased sympathetic outflow and reduced arterial pressure . Methyldopate also impacts gene expression and cellular metabolism by modulating neurotransmitter levels, particularly norepinephrine, which plays a role in regulating blood pressure and other physiological functions .
Molecular Mechanism
The molecular mechanism of methyldopate involves its conversion to methyldopa, which is then metabolized to alpha-methylnorepinephrine. This active metabolite binds to alpha-2 adrenergic receptors in the central nervous system, inhibiting adrenergic neuronal outflow and reducing vasoconstrictor signals . Methyldopate also inhibits the enzyme aromatic L-amino acid decarboxylase, reducing the synthesis of dopamine and norepinephrine .
Temporal Effects in Laboratory Settings
In laboratory settings, methyldopate exhibits temporal effects based on its stability and degradation. Methyldopate is rapidly converted to methyldopa, which has a half-life of approximately 1.5 to 2 hours in adults . Long-term effects of methyldopate on cellular function include sustained reduction in blood pressure and potential alterations in neurotransmitter levels . Methyldopate’s stability and degradation are influenced by factors such as pH and temperature, which can affect its efficacy in in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of methyldopate vary with different dosages. Low to moderate doses of methyldopate effectively reduce blood pressure without significant adverse effects . High doses can lead to toxic effects, including hypotension, bradycardia, and central nervous system depression . Threshold effects observed in these studies indicate that methyldopate’s efficacy and safety are dose-dependent .
Metabolic Pathways
Methyldopate is involved in several metabolic pathways. It is first converted to methyldopa, which is then metabolized to alpha-methylnorepinephrine by dopamine beta-hydroxylase . Methyldopa is also metabolized in the liver to form alpha-methyldopa mono-O-sulfate, the main circulating metabolite in the plasma . These metabolic pathways involve various enzymes and cofactors, including aromatic L-amino acid decarboxylase and sulfotransferases .
Transport and Distribution
Methyldopate is transported and distributed within cells and tissues through various mechanisms. It is lipid-soluble, allowing it to cross the placental barrier and appear in cord blood and breast milk . Methyldopate’s distribution is influenced by its volume of distribution, which ranges between 0.19 and 0.32 L/kg . Protein binding also plays a role in its transport and distribution, with approximately 10% to 15% of methyldopa being protein-bound .
Subcellular Localization
The subcellular localization of methyldopate and its metabolites is crucial for their activity and function. Methyldopate is primarily localized in the cytoplasm, where it is converted to methyldopa . Methyldopa and its active metabolite, alpha-methylnorepinephrine, are then transported to the central nervous system, where they exert their effects on alpha-2 adrenergic receptors . Post-translational modifications, such as sulfation, also influence the localization and activity of methyldopate’s metabolites .
准备方法
合成路线及反应条件
甲基多巴酯盐酸盐可以通过一种新方法合成,该方法涉及将甲基多巴转化为其无水形式。然后将这种无水甲基多巴在无水氯化氢乙醇溶液中加热、回流和冷凝以获得甲基多巴酯盐酸盐 。该过程的产率约为70%。
工业生产方法
甲基多巴酯盐酸盐的工业生产涉及将甲基多巴溶解在饱和的氢氯化低醇溶液中,并在回流条件下加热。反应完成后,蒸发溶剂,并将残渣溶解并用相应的醇洗涤。然后在氮气保护下结晶产物 .
化学反应分析
反应类型
甲基多巴酯会经历各种化学反应,包括:
氧化: 甲基多巴酯可以被氧化形成相应的醌。
还原: 它可以被还原形成二氢衍生物。
取代: 甲基多巴酯可以发生取代反应,其中官能团被其他基团取代。
常用试剂及条件
这些反应中常用的试剂包括用于氧化的氧化剂(如高锰酸钾)、用于还原的还原剂(如硼氢化钠)以及用于取代反应的各种亲核试剂。条件通常涉及控制的温度和pH值,以确保所需的反应途径。
主要产物
这些反应形成的主要产物包括氧化产生的醌、还原产生的二氢衍生物以及取代反应产生的取代的甲基多巴酯衍生物。
相似化合物的比较
类似化合物
甲基多巴: 甲基多巴酯的母体化合物,类似地用于高血压。
可乐定: 另一种中枢作用的α-2肾上腺素受体激动剂,用于治疗高血压。
拉贝洛尔: 一种具有α阻断活性的β受体阻滞剂,用于治疗高血压。
硝苯地平: 一种钙通道阻滞剂,用于治疗高血压。
肼屈嗪: 一种用于治疗高血压的血管扩张剂.
独特性
甲基多巴酯的独特性在于其水溶性,使其适合静脉注射,这在高血压危象中特别有用。它能够在体内转化为甲基多巴,使其能够发挥类似的治疗作用,同时提供不同的给药途径 .
属性
IUPAC Name |
ethyl 2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-3-17-11(16)12(2,13)7-8-4-5-9(14)10(15)6-8/h4-6,14-15H,3,7,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVEBYYWCXTVYCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CC1=CC(=C(C=C1)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00859737 | |
| Record name | Ethyl 3-hydroxy-alpha-methyltyrosinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00859737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6014-30-8 | |
| Record name | Methyldopate [BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006014308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





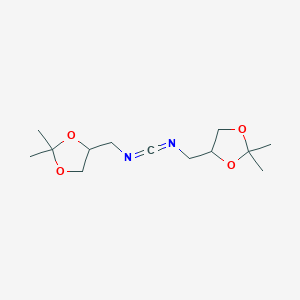

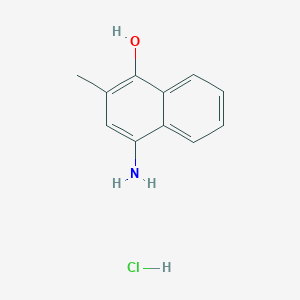
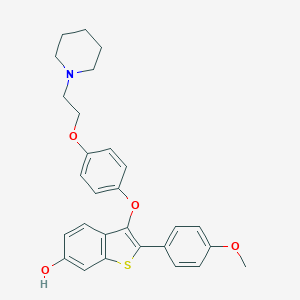
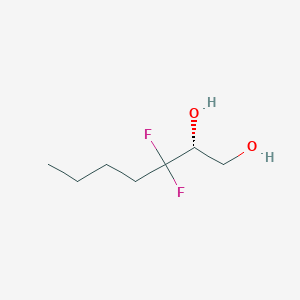
![N-(4-bromophenyl)sulfonyl-N'-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfinyl]ethyl]methanimidamide](/img/structure/B129714.png)
![N-(2-(6-Ethyl-7-(p-tolyloxy)-3H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propyl)-2-(octadecyloxy)benzamide](/img/structure/B129716.png)

